Introduction: The Significance of Boronic Acids in Drug Discovery
Introduction: The Significance of Boronic Acids in Drug Discovery
An In-Depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid hydrochloride
This guide provides a comprehensive technical overview of (2-(Aminomethyl)phenyl)boronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, handling, and core applications, with a focus on the causality behind experimental choices and protocols.
Boron-containing compounds, once overlooked due to perceived toxicity, have emerged as crucial components in medicinal chemistry.[1] This shift was significantly influenced by the success of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1][2] Boronic acids [PhB(OH)₂] are particularly valued for their unique physicochemical properties, general stability, low toxicity, and versatile reactivity.[1][3] They serve as key intermediates in a variety of synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][4]
The subject of this guide, (2-(Aminomethyl)phenyl)boronic acid hydrochloride, is a bifunctional reagent. The boronic acid moiety facilitates cross-coupling reactions, while the ortho-positioned aminomethyl group provides a reactive handle for secondary modifications or can influence the electronic and steric environment of the reaction center. This unique arrangement makes it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.
Compound Profile: (2-(Aminomethyl)phenyl)boronic acid hydrochloride
The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it a convenient reagent for various applications.
CAS Number: 850589-36-5[5]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁BClNO₂ | [5] |
| Molecular Weight | 187.43 g/mol | |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% | [7] |
| MDL Number | MFCD11504837 | [5] |
| PubChem CID | 46738919 | [5] |
| SMILES | NCC1=CC=CC=C1B(O)O.[H]Cl | |
| InChI Key | NPTBTFRGCBFYPZ-UHFFFAOYSA-N | [6] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of the reagent.
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Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[6] The compound is moisture-sensitive and should be kept in tightly sealed containers.[8]
-
Hazards: (2-(Aminomethyl)phenyl)boronic acid and its hydrochloride salt are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9] When handling the powder, avoid dust formation and use a respirator if ventilation is inadequate.[9][11]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[9][11]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[11][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]
-
Synthetic Pathways
While researchers typically procure this reagent from commercial suppliers, understanding its synthesis provides valuable context. A common strategy for synthesizing aminophenylboronic acids involves a palladium-catalyzed cross-coupling reaction between an amino-substituted aryl halide (like 2-iodoaniline) and a diboron ester (like bis(pinacolato)diboron), followed by hydrolysis of the resulting boronate ester.[13] Another route involves the reduction of the corresponding nitro-substituted phenylboronic acid (2-nitrophenylboronic acid) using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this class of compounds, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[4] The reaction couples an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[4]
Mechanistic Overview
The catalytic cycle is generally understood to involve three primary steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Field Insight: The Role of the Aminomethyl Group
A critical consideration when using (2-(Aminomethyl)phenyl)boronic acid is the reactivity of the free amine. While the reaction can proceed with the unprotected amine, studies have shown that protecting the amine, for instance with a tert-butyloxycarbonyl (Boc) group, can lead to significant increases in reaction yields and shorter reaction times.[14] This is a crucial piece of field-proven expertise. The unprotected amine can potentially coordinate to the palladium center, interfering with the catalytic cycle. Protection mitigates this side reaction, leading to a more efficient and reliable coupling.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with (2-(Aminomethyl)phenyl)boronic acid hydrochloride. It is designed as a self-validating system; successful synthesis of the expected biaryl product confirms the efficacy of the reagents and conditions.
Materials:
-
(2-(Aminomethyl)phenyl)boronic acid hydrochloride (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] or Pd₂(dba)₃ (1-3 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) (2-3 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), (2-(Aminomethyl)phenyl)boronic acid hydrochloride (1.2 equiv.), the palladium precursor, the phosphine ligand, and the base.
-
Causality: Using a flame-dried flask and inert solids removes atmospheric oxygen and moisture, which can deactivate the palladium catalyst.
-
-
Inerting the Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for several minutes. Alternatively, evacuate the flask under vacuum and backfill with inert gas, repeating this cycle three times.
-
Causality: The Pd(0) active catalyst is sensitive to oxidation. An inert atmosphere is essential for maintaining catalytic activity throughout the reaction.
-
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Causality: Dissolved oxygen in the solvent can also lead to catalyst degradation. The presence of water is often crucial for the transmetalation step.
-
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Causality: Heat is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, then with brine.
-
Causality: This aqueous workup removes the inorganic base and salts, beginning the purification process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure biaryl compound.
-
Advanced Applications and Future Directions
The utility of (2-(Aminomethyl)phenyl)boronic acid hydrochloride extends beyond a simple coupling reagent. Its unique structure opens doors to more sophisticated applications.
-
Drug Delivery and Biosensing: Phenylboronic acids are known to form reversible covalent complexes with diols, such as those found in sugars.[15][16] This property is exploited in developing glucose-responsive systems for insulin delivery and biosensors.[15] The ortho-aminomethyl group can be crucial for enabling saccharide binding at physiological pH.[17] This functionality allows for the design of drug carriers that target sialic acid, which is often overexpressed on the surface of cancer cells.[18]
-
Peptide and Bioconjugation: The aminomethyl group serves as a convenient point for conjugation. It can be incorporated into peptides through alkylation of secondary amines, providing a method to introduce the boronic acid moiety at specific sites for creating novel probes or therapeutic agents.[17]
-
Analytical Chemistry: Phenylboronic acid derivatives are used in solid-phase extraction (SPE) for the selective isolation of diol-containing compounds like catechins and ribonucleosides from complex biological matrices.[16] They are also used in highly sensitive analytical methods, such as LC-MS/MS, for quantification at very low levels.[19][20]
Conclusion
(2-(Aminomethyl)phenyl)boronic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its dual functionality—the versatile boronic acid for C-C bond formation and the strategically placed aminomethyl group for secondary functionalization and targeted interactions—provides a robust platform for creating novel molecular entities. By understanding the principles behind its reactivity, handling, and application protocols, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics and advanced materials.
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